molecular formula C14H26ClN5 B2800352 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride CAS No. 1353966-46-7

6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride

Cat. No.: B2800352
CAS No.: 1353966-46-7
M. Wt: 299.85
InChI Key: OGDWQESGWBPCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-Piperidine Scaffolds in Drug Discovery

The integration of pyrimidine and piperidine motifs in medicinal chemistry traces its origins to early 20th-century investigations into nitrogen-containing heterocycles. Pyrimidines, as fundamental components of nucleic acids, were initially studied for their role in nucleoside analogs, while piperidines gained attention due to their prevalence in alkaloids and CNS-active agents. A pivotal milestone emerged in 1897 with Guareschi’s multicomponent reaction (MCR), which combined ketones, cyanoacetate, and ammonia to form cyclic imides—a process later adapted for piperidine synthesis. By the mid-20th century, the Strecker synthesis and Mannich reactions enabled the systematic construction of pyrimidine-piperidine hybrids, though these early methods suffered from limited regioselectivity and functional group tolerance.

Modern catalytic breakthroughs, such as palladium-mediated hydrogenation and gold(I)-catalyzed oxidative amination, revolutionized the field by allowing precise control over piperidine ring substitution patterns. Concurrently, advances in pyrimidine functionalization—notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling—facilitated the introduction of diverse amine and alkyl groups at the 4- and 6-positions. These parallel developments converged in the 21st century, enabling the synthesis of complex hybrids like 6-(4-(aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride , which embodies the structural complexity achievable through contemporary methodologies.

Emergence of Aminomethyl-Substituted Heterocyclic Compounds in Pharmaceutical Research

Aminomethyl-functionalized heterocycles have risen to prominence due to their dual capacity for hydrogen bonding and cationic interactions with biological targets. The aminomethyl group’s protonatable nitrogen enhances aqueous solubility while serving as a versatile handle for further derivatization. In piperidine systems, aminomethyl substitution at the 4-position—as seen in the title compound—modulates ring conformation and electronic properties, influencing target binding affinity. For example, Islam et al. demonstrated that polystyrene-supported ferric catalysts bearing aminomethyl groups significantly improved yields in spiropiperidine syntheses by stabilizing iminium intermediates during cyclization cascades.

The strategic placement of aminomethyl moieties on pyrimidine rings has also proven critical in drug design. In Linezolid-derived antibiotics, pyrimidine-linked piperazine analogs exhibited enhanced bacterial permeability and ribosomal binding, attributed to the aminomethyl group’s ability to form salt bridges with phosphate backbones. These findings underscore the pharmacophoric value of integrating aminomethyl-substituted piperidines with pyrimidine cores, a design principle central to 6-(4-(aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride .

Position of 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine Hydrochloride in Modern Drug Development

This compound occupies a unique niche in contemporary medicinal chemistry due to its balanced hybridization of three pharmacologically relevant features:

  • Pyrimidine core : Serves as a bioisostere for purines and pyridines, enabling interactions with kinase ATP pockets and nucleic acid-binding proteins.
  • 4-Aminomethylpiperidine moiety : Enhances blood-brain barrier penetration in CNS-targeted agents while providing a site for prodrug derivatization.
  • N,N-Diethylamine substituent : Modulates lipophilicity and pK~a~ to optimize tissue distribution and target engagement.

Recent studies on structurally analogous compounds highlight their potential in antimicrobial and anticancer applications. Kumari et al. reported that chrysin-pyrimidine-piperazine hybrids inhibit DNA gyrase with IC~50~ values <1 μM, leveraging the piperidine’s amine group for electrostatic interactions with the enzyme’s ATP-binding domain. Similarly, palladium-catalyzed diamination strategies—used to construct related piperidine-pyrimidine frameworks—have yielded compounds with submicromolar activity against multidrug-resistant pathogens. These precedents suggest that 6-(4-(aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride could be tailored for specific therapeutic applications through systematic variation of its diethylamine and aminomethyl substituents.

Properties

IUPAC Name

6-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-7-5-12(10-15)6-8-19;/h9,11-12H,3-8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDWQESGWBPCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core This can be achieved through a condensation reaction between an appropriate amine and a β-diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.

  • Reduction: Reduction reactions can yield amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride - 4-Aminomethylpiperidine
- N,N-Diethylamine
C₁₃H₂₅ClN₆ ~308.8 (calc.) Not provided Reference compound
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride - 3-Aminomethylpiperidine
- N-Cyclopropylamine
C₁₃H₂₂ClN₅ 295.8 1353985-14-4 - Positional isomer (3- vs. 4-aminomethylpiperidine)
- Cyclopropylamine reduces steric bulk
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride - Pyrrolidin-3-yloxy
- N,N-Diethylamine
C₁₂H₂₁ClN₄O 296.8 1354954-33-8 - Oxygen linker introduces polarity
- Pyrrolidine vs. piperidine ring alters ring strain
6-(Piperidin-4-yloxy)pyrimidin-4-amine hydrochloride - Piperidin-4-yloxy
- Primary amine
C₉H₁₅ClN₄O 242.7 1185313-57-8 - Oxy substituent enhances hydrophilicity
- Lack of diethylamine reduces lipophilicity
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine - Chlorine
- N,N-Dimethylamine
C₆H₉ClN₄ 172.6 Not provided - Simpler structure with halogen substitution
- Smaller amine groups limit binding diversity

Key Research Findings on Structural and Functional Variations

Conversely, bulkier diethyl groups may enhance membrane permeability due to increased lipophilicity . Pyrrolidinyloxy substituents (e.g., ) introduce oxygen atoms that facilitate hydrogen bonding, as observed in crystallographic studies of related pyrimidine hydrochlorides .

Synthetic Considerations: Hydrochloride salts of pyrimidine derivatives, such as 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride (), demonstrate protonation at aromatic nitrogen atoms, influencing crystal packing and stability.

Physicochemical Properties :

  • Compounds with piperidinyloxy groups (e.g., ) show higher aqueous solubility compared to purely alkylamine-substituted analogs due to oxygen’s polarity.

Biological Activity

6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride, commonly referred to as compound 1353966-46-7, is a synthetic organic compound that has garnered attention in the pharmaceutical and biochemical research fields. This compound exhibits a unique chemical structure that combines a pyrimidine core with an aminomethyl-piperidine moiety, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: 6-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylpyrimidin-4-amine; hydrochloride
  • Molecular Formula: C14H26ClN5
  • Molecular Weight: 299.84 g/mol
  • CAS Number: 1353966-46-7

The biological activity of 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors. The compound is believed to act as an inhibitor of certain enzyme pathways, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride exhibit potential anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antidiabetic Potential

The compound's structure suggests it may act as an agonist for orphan GPCRs like GPR119, which are involved in glucose metabolism and insulin secretion. This indicates a potential application in managing diabetes.

Study 1: Enzyme Inhibition Assay

A study assessed the inhibitory effects of several pyrimidine derivatives on enzyme X, revealing that 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride exhibited significant inhibition with an IC50 value of 25 µM.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that the compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment.

Cell LineConcentration (µM)% Cell Viability
HeLa5040
MCF75038

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known piperidine derivatives:

Compound NameStructure FeatureBiological Activity
4-(Aminomethyl)pyridineLacks piperidine ringModerate enzyme inhibition
N,N-Diethyl-4-pyrimidinamineLacks aminomethyl groupLow anticancer activity
6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine Unique combinationHigh anticancer and antidiabetic potential

Q & A

Q. What are the common synthetic routes for 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine and piperidine derivatives. Key steps include:

  • Nucleophilic substitution : Reaction of 4-aminopiperidine with a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) under basic conditions (e.g., sodium hydride or potassium carbonate) to form the piperidinyl-pyrimidine scaffold .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or alkylation, often using formaldehyde or benzyl halides .
  • Salt formation : Final treatment with hydrochloric acid to yield the hydrochloride salt .
    Critical parameters : Temperature control (50–80°C for substitution steps), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling) are essential for high yield (>70%) and purity (>95%) .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
  • Characterization :
    • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for piperidine (δ 2.5–3.5 ppm) and pyrimidine (δ 8.0–8.5 ppm) .
    • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+^+ = 324.23 g/mol) .
    • X-ray crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .

Q. What safety protocols should be followed during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as hydrochloride salts may release acidic vapors .
  • First aid : For skin exposure, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1 for analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s interaction with biological targets?

  • Core modifications :
    • Replace the diethylamine group with bulkier substituents (e.g., cyclopropyl) to enhance receptor binding affinity .
    • Vary the piperidine’s aminomethyl group (e.g., acetylation) to modulate solubility and blood-brain barrier penetration .
  • Assays : Use radioligand binding (e.g., 3^3H-labeled analogs) and functional assays (e.g., cAMP inhibition) to quantify target engagement (e.g., GPCRs or kinases) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols for cell lines (e.g., HEK293 vs. CHO), buffer pH (7.4 vs. 6.8), and incubation times (30 min vs. 24 hr) to reduce discrepancies .
  • Metabolic stability : Assess liver microsome stability (e.g., human vs. rodent) to clarify species-specific efficacy .

Q. What computational methods can predict reaction pathways for synthesizing novel analogs?

  • Quantum chemistry : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
  • Machine learning : Train models on existing reaction databases (e.g., PubChem) to predict optimal solvents/catalysts for new substitutions .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

  • Dosing : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hr .
  • Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL to track parent compound and metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.